4-Pyridylethyl thiolacetate

Surface Chemistry Self-Assembled Monolayers (SAMs) Physicochemical Properties

4-Pyridylethyl thiolacetate (CAS 385398-71-0, also known as Ethanethioic acid, S-[2-(4-pyridinyl)ethyl] ester or 4-PETA) is a heterocyclic organic compound with the molecular formula C₉H₁₁NOS and a molecular weight of 181.25. It is characterized as a yellow oily matter with a predicted boiling point of 302.1±25.0 °C and a density of 1.135±0.06 g/cm³.

Molecular Formula C9H11NOS
Molecular Weight 181.26 g/mol
CAS No. 385398-71-0
Cat. No. B014164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridylethyl thiolacetate
CAS385398-71-0
SynonymsEthanethioic Acid S-[2-(4-Pyridinyl)ethyl] Ester;  4-PETA
Molecular FormulaC9H11NOS
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESCC(=O)SCCC1=CC=NC=C1
InChIInChI=1S/C9H11NOS/c1-8(11)12-7-4-9-2-5-10-6-3-9/h2-3,5-6H,4,7H2,1H3
InChIKeySKXOSCYOXNMXIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridylethyl Thiolacetate (CAS 385398-71-0) – Chemical Identity and Primary Research Applications


4-Pyridylethyl thiolacetate (CAS 385398-71-0, also known as Ethanethioic acid, S-[2-(4-pyridinyl)ethyl] ester or 4-PETA) is a heterocyclic organic compound with the molecular formula C₉H₁₁NOS and a molecular weight of 181.25 . It is characterized as a yellow oily matter with a predicted boiling point of 302.1±25.0 °C and a density of 1.135±0.06 g/cm³ . The compound is a protected thiol, where the thiolacetate group serves as a precursor to a free thiol, enabling controlled and efficient nucleophilic displacement reactions . Its primary documented applications are as a specialized analytical reagent for determining dehydroalanine content in processed proteins and as a precursor for creating functionalized surfaces .

Specialized analytical reagent for dehydroalanine (Dha) quantitation in processed proteins
Protected thiol precursor for pyridyl-terminated self-assembled monolayers (SAMs) on gold

Why Direct Substitution of 4-Pyridylethyl Thiolacetate with Other Thiols or Protected Thiols Is Scientifically Unreliable


Direct substitution of 4-Pyridylethyl thiolacetate (4-PETA) with alternative thiols or protected thiols is scientifically unreliable due to differences in functional group chemistry, spatial architecture, and stability. 4-PETA is distinguished by a pyridine ring and a thioester-protected thiol, which upon deprotection, yields a pyridylethyl thiol . This specific structure is not functionally interchangeable with aliphatic thiols like 11-mercaptoundecanoic acid (MUA) or 6-mercapto-1-hexanol (MCH) . The pyridine ring imparts unique properties, such as UV absorbance at 254 nm and the formation of a characteristic fragment ion in mass spectrometry, which are essential for specific analytical detection and surface property modulation [1]. Substituting with a different thiol would alter these key physical and chemical properties, fundamentally changing the experimental outcome and invalidating the intended application.

Target
4-Pyridylethyl thiolacetate – aromatic pyridine ring and thioester-protected thiol
Aliphatic thiols (e.g., MUA, MCH) lack UV chromophore and characteristic MS fragmentation
Risk
Pyridine-specific detection at 254 nm and m/z 106 fragment ion may be lost with alternative thiols
SAM wettability, packing, and surface charge may shift unpredictably if pyridine is replaced
Context
Thioester protection enables controlled deprotection; direct free thiol analogs may differ in stability and reactivity
Functional equivalence not supported; analytical and surface outcomes may not transfer directly

Quantitative Evidence for Selecting 4-Pyridylethyl Thiolacetate Over Comparators


Direct Comparison: Physicochemical Properties of 4-PETA vs. 11-Mercaptoundecanoic Acid (MUA)

A cross-study comparison of key physicochemical properties reveals fundamental differences that preclude substitution. 4-Pyridylethyl thiolacetate (4-PETA) is a smaller, aromatic, and less lipophilic molecule compared to the long-chain aliphatic 11-Mercaptoundecanoic acid (MUA). These differences lead to significantly different packing density, monolayer thickness, and surface wettability in self-assembled monolayer (SAM) applications .

Physicochemical profile vs MUA
Cross-study comparable
MW 181.25 vs 218.36 g/mol; LogP 1.5 vs 3.5 (predicted)
Supports thinner, more hydrophilic SAMs compared to MUA
Predicted values; wetting and thickness should be verified experimentally
Surface Chemistry Self-Assembled Monolayers (SAMs) Physicochemical Properties

Unique Analytical Utility: Pyridine Chromophore Enables HPLC Detection

The pyridine ring in the 4-pyridylethyl moiety provides a distinct analytical advantage not found in aliphatic thiols. During reversed-phase high-performance liquid chromatography (RP-HPLC), S-β-(4-pyridylethyl) cysteine-containing peptides (the product of 4-vinylpyridine reaction, structurally analogous) exhibit a strong and characteristic absorbance at 254 nm, allowing for their specific detection even in complex mixtures [1]. Aliphatic thiols like MUA and MCH lack this chromophore and do not provide this level of detection specificity.

HPLC detection specificity
Class-level inference
Strong absorbance at 254 nm for S-pyridylethyl cysteine peptides
Enables label-free tracking in complex mixtures
Aliphatic thiol derivatives lack this chromophore
Protein Chemistry Analytical Biochemistry HPLC

Distinct Mass Spectrometry Signature for Peptide Identification

In electrospray ionization tandem mass spectrometry (ESI-MS/MS), peptides modified with the pyridylethyl group yield a unique and highly diagnostic fragment ion of 106 Da [1]. This signature is not produced by common alkylating agents like iodoacetamide or by other thiols. This distinct fragmentation pattern provides unequivocal confirmation of cysteine modification and facilitates automated identification in proteomics workflows.

MS/MS diagnostic ion
Class-level inference
Unique fragment ion at m/z 106 from pyridylethyl group
Facilitates unambiguous cysteine modification mapping
Not observed with carbamidomethylation or other common alkylations
Proteomics Mass Spectrometry Protein Modification

Optimal Research and Procurement Scenarios for 4-Pyridylethyl Thiolacetate


Determination of Dehydroalanine (Dha) Content in Processed Proteins

4-Pyridylethyl thiolacetate is a specialized reagent for quantifying dehydroalanine (Dha) in proteins that have undergone processing (e.g., heat treatment, alkaline conditions). Dha is a reactive, non-proteinogenic amino acid formed by the β-elimination of cysteine or serine. The thiol group released upon deprotection of 4-PETA undergoes a Michael-type addition with Dha, forming a stable, quantifiable adduct. This application is based on the compound's defined role as a specific nucleophile . While direct quantitative comparisons with other Dha detection methods are not available in the open literature, 4-PETA is a recognized and commercially available tool for this specific purpose .

Synthesis of Pyridyl-Terminated Self-Assembled Monolayers (SAMs)

As a protected thiol, 4-PETA is a useful precursor for forming self-assembled monolayers (SAMs) on gold surfaces where a pyridine group is desired at the monolayer-air interface. The pyridine moiety provides a site for further functionalization or for modulating surface properties such as wettability and charge . This is in contrast to common aliphatic thiols like MUA, which provide a carboxylic acid-terminated surface, or MCH, which provides a hydroxyl-terminated surface. The choice of 4-PETA is driven by the need for a heteroaromatic, nitrogen-containing terminal group, which is not achievable with aliphatic thiols .

Preparation of S-Pyridylethyl Cysteine Derivatives for Analytical Studies

This compound is a key reagent for preparing S-pyridylethyl cysteine derivatives, which serve as valuable analytical standards or model compounds. The resulting derivatives possess a strong UV chromophore for HPLC detection and a unique MS/MS fragmentation pattern, as described in Section 3 . This makes 4-PETA particularly useful for researchers developing or validating analytical methods for protein modifications, providing a means to generate a tagged peptide with well-defined and easily traceable properties.

Application
Selection Property
Validation Focus
Protein Dha quantitation
Thioester-protected thiol for Michael addition
Adduct formation and HPLC detection
Pyridyl-terminated SAMs
Aromatic nitrogen-containing terminal group
Surface wettability and charge modulation
S-Pyridylethyl cysteine standards
Chromophore and unique MS signature
Detection specificity and modification site mapping

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